4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.272. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Physicochemical Properties
Synthesis of Derivatives
A study by Yüksek et al. (2015) focused on the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, characterized by spectroscopic methods. These compounds were analyzed for in vitro antioxidant activities, comparing them to standard antioxidants. The lipophilicity and kinetic parameters related to thermal degradation were also assessed, providing insight into the chemical behavior of these derivatives in various conditions (Yüksek et al., 2015).
Catalytic Activity and Polymerization
Another study by Bakthavachalam and Reddy (2013) explored the synthesis of aluminum complexes of triaza ligands, demonstrating their catalytic activity toward the polymerization of ε-caprolactone. This research suggests potential applications of such compounds in polymer science, highlighting the versatility of 1,2,4-triazole derivatives (Bakthavachalam & Reddy, 2013).
Antimicrobial and Catalytic Applications
Antimicrobial Studies
Joshi et al. (2021) synthesized a series of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles with antimicrobial properties. These compounds were characterized using spectroscopic techniques and tested for their antibacterial and antifungal activity, revealing some compounds with interesting activity profiles (Joshi et al., 2021).
Catalytic Oxidation and Hydrogenation
Saleem et al. (2013) reported on the synthesis and characterization of half-sandwich ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands. These complexes were explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones, suggesting their utility in catalysis (Saleem et al., 2013).
Properties
IUPAC Name |
3-methyl-4-(4-propan-2-ylphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(2)10-4-6-11(7-5-10)15-9(3)13-14-12(15)16/h4-8H,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJAZGVGBCAKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321486 |
Source
|
Record name | 3-methyl-4-(4-propan-2-ylphenyl)-1H-1,2,4-triazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821259 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860785-07-5 |
Source
|
Record name | 3-methyl-4-(4-propan-2-ylphenyl)-1H-1,2,4-triazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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